

## molecular weight of 1-Stearoyl-2-arachidonoyld8-sn-glycerol

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Compound of Interest

1-Stearoyl-2-arachidonoyl-d8-snglycerol

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# Technical Guide: 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol

Audience: Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1-Stearoyl-2-arachidonoyl-d8-sn-glycerol** (SAG-d8) is a high-purity, stable isotope-labeled diacylglycerol (DAG). It is structurally identical to the endogenous second messenger 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), except for the inclusion of eight deuterium atoms on the arachidonoyl moiety. This deuteration makes it an ideal internal standard for the accurate and precise quantification of endogenous SAG in complex biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Endogenous SAG is a critical signaling molecule produced via the hydrolysis of membrane phospholipids. It plays a key role in various cellular processes by activating isoforms of Protein Kinase C (PKC) and binding to Ras guanine nucleotide-releasing proteins (RasGRP).[1][2] Given its involvement in fundamental signaling cascades, quantifying fluctuations in SAG levels is crucial for research in oncology, immunology, and neuroscience. The use of SAG-d8 as an internal standard corrects for sample loss during extraction and variability in instrument response, ensuring high-quality quantitative data.[3][4]



### **Physicochemical and Technical Properties**

All quantitative data for **1-Stearoyl-2-arachidonoyl-d8-sn-glycerol** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	653.1 g/mol	[1]
Exact Mass	652.5886 g/mol	-
Chemical Formula	C41H64D8O5	[1]
CAS Number	2692624-31-8	[1]
Synonyms	SAG-d8	[1]
Isotopic Purity	≥99% deuterated forms (d1-d8)	[1]
Physical Form	Typically supplied as a solution in a solvent	[1]
Solubility (non-d8)	Ethanol: 10 mg/mL, DMSO: 0.3 mg/mL	[2]
Storage Temperature	-20°C	[5]

# Biological Context: The Endogenous SAG Signaling Pathway

The analyte that SAG-d8 is designed to quantify, 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a pivotal second messenger in cellular signaling. Its canonical pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This activation stimulates the enzyme Phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>), into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), primarily the SAG species.[6][7]

While IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, SAG remains in the plasma membrane. Here, it recruits and activates members of the Protein



Kinase C (PKC) family, which then phosphorylate a multitude of downstream protein targets, leading to the regulation of diverse cellular functions such as proliferation, differentiation, and apoptosis.[2][8]



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Endogenous SAG signaling pathway via PKC activation.

#### **Experimental Protocols**

To provide a generalized protocol for the quantification of endogenous 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) from a biological sample (e.g., cell culture or tissue homogenate) using **1-Stearoyl-2-arachidonoyl-d8-sn-glycerol** (SAG-d8) as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Biological sample (cells or tissue)
- SAG-d8 internal standard solution (concentration known)
- Phosphate-Buffered Saline (PBS), ice-cold
- Solvents: Methanol, Dichloromethane (or Chloroform), Toluene, Isooctane, Ethyl Acetate (all LC-MS grade)
- Ammonium Acetate
- Deionized Water
- Vortex mixer, centrifuge, nitrogen evaporator
- Sample Collection & Homogenization:
  - For cell cultures, wash cells (e.g., 1x10<sup>6</sup> cells) with ice-cold PBS and collect the cell pellet.



- For tissues, weigh a small portion (e.g., 20-50 mg) and homogenize in ice-cold PBS.
- Record the final volume or mass for normalization.
- Internal Standard Spiking:
  - To the homogenized sample, add a precise, known amount of the SAG-d8 internal standard solution (e.g., 500 pmol). The amount should be comparable to the expected endogenous levels of SAG.
- Lipid Extraction (Modified Bligh-Dyer Method):
  - To the sample (e.g., 1 mL total volume), add 2.5 mL of ice-cold methanol and 1.25 mL of dichloromethane.[9]
  - Vortex vigorously for 1 minute to form a single-phase solution.
  - Add an additional 1.25 mL of dichloromethane and 1.0 mL of deionized water.
  - Vortex again for 1 minute. This will induce phase separation.
  - Centrifuge at 1000 x g for 10 minutes at 4°C to pellet debris and clearly separate the aqueous (upper) and organic (lower) phases.
  - Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.
  - Dry the extracted lipids under a gentle stream of nitrogen.
- LC-MS/MS Analysis:
  - Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μL) of a mobile phase-compatible solvent (e.g., Methanol/Toluene 1:1 v/v with 1 mM Ammonium Acetate).[9]
  - Inject a portion of the sample (e.g., 5-10 μL) onto a reverse-phase C18 column.
  - Perform chromatographic separation using a gradient of mobile phases, such as:
    - Mobile Phase A: Water/Methanol (60:40 v/v) with 5 mM Ammonium Acetate.

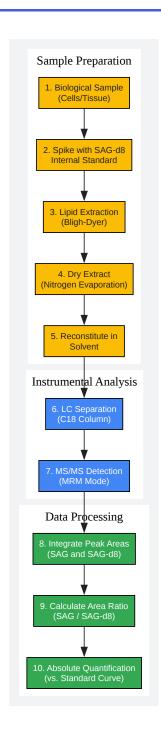


- Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 0.1% Formic Acid.[4]
- Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-toproduct ion transitions for both endogenous SAG and the SAG-d8 standard.
  - Endogenous SAG (C<sub>41</sub>H<sub>72</sub>O<sub>5</sub>): Monitor the transition for the ammonium adduct [M+NH<sub>4</sub>]<sup>+</sup>. The precursor ion would be m/z ~662.6.
  - SAG-d8 Standard (C<sub>41</sub>H<sub>64</sub>D<sub>8</sub>O<sub>5</sub>): Monitor the transition for its ammonium adduct [M+NH<sub>4</sub>]<sup>+</sup>. The precursor ion would be m/z ~670.6.
  - Note: Specific product ions for fragmentation must be optimized on the instrument being used.
- Data Analysis and Quantification:
  - Integrate the peak areas for both the endogenous SAG and the SAG-d8 internal standard from the resulting chromatograms.
  - Calculate the ratio of the peak area of endogenous SAG to the peak area of the SAG-d8 standard.
  - Determine the absolute quantity of endogenous SAG in the sample by comparing this ratio to a standard curve generated using known amounts of non-labeled SAG spiked with the same fixed amount of SAG-d8.
  - Normalize the final quantity to the initial cell number or tissue weight.

### **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in the quantitative analysis of endogenous SAG using the deuterated internal standard.





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Workflow for LC-MS/MS quantification of SAG.

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